molecular formula C9H11Br B042933 (3-Bromopropyl)benzene CAS No. 637-59-2

(3-Bromopropyl)benzene

Cat. No. B042933
CAS RN: 637-59-2
M. Wt: 199.09 g/mol
InChI Key: XMZQWZJMTBCUFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (3-Bromopropyl)benzene often involves complex chemical reactions, utilizing bromination techniques to introduce bromine atoms into organic frameworks. For instance, Akbaba et al. (2010) demonstrated the synthesis of a biologically active, naturally occurring dibromo compound starting from a precursor closely related to (3-Bromopropyl)benzene (Akbaba et al., 2010). Additionally, Tréguier et al. (2014) developed a synthetic library of 3-(α-styryl)benzo[b]-thiophenes through a bromocyclization step, showcasing the utility of (3-Bromopropyl)benzene derivatives in generating functionalized aromatic compounds with potential antitubulin activity (Tréguier et al., 2014).

Molecular Structure Analysis

The molecular structure of (3-Bromopropyl)benzene and its derivatives has been extensively studied, with X-ray crystallography revealing intricate details about their geometries and intermolecular interactions. Jones et al. (2012) investigated the structures of several bromo- and bromomethyl-substituted benzenes, providing insights into their molecular configurations and the role of bromine in mediating intermolecular interactions (Jones et al., 2012).

Chemical Reactions and Properties

(3-Bromopropyl)benzene undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. The presence of the bromine atom makes it a suitable candidate for nucleophilic substitution reactions, allowing for the introduction of different functional groups. Reus et al. (2012) explored the synthesis of bromo-, boryl-, and stannyl-functionalized derivatives, emphasizing the compound's versatility in forming diverse chemical structures (Reus et al., 2012).

Scientific Research Applications

  • Adsorptive Stripping Voltammetry for Nickel Detection : A study by Hurtado et al. (2013) developed new ligands based on 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene, which were effective in determining ultra-trace nickel concentrations through adsorptive stripping voltammetry, with a detection limit of 0.2 g L^-1 (Hurtado et al., 2013).

  • Nanotechnology, Polymer Processing, and Biomedicine Applications : Benzene-1,3,5-tricarboxamides (BTAs), derivatives of benzene, are versatile supramolecular building blocks with potential applications in nanotechnology, polymer processing, and biomedicine, suggesting commercial applications (Cantekin et al., 2012).

  • Antitubulin Agents : Tréguier et al. (2014) synthesized a library of 3-(-styryl)-benzo[b]-thiophenes, with one compound showing submicromolar cytotoxic activity against HCT-116 cells and comparable tubulin inhibition to CA-4 (Tréguier et al., 2014).

  • Hepatic Cytochromes P450 Induction : A study by Thomas et al. (1994) found that Bromopropylate, a related compound, induces hepatic cytochromes P450 in mice, acting as a phenobarbitone-type inducer, but does not show genotoxic potential through covalent DNA modification (Thomas et al., 1994).

  • Supramolecular Chemistry : Zhu et al. (2014) presented a method for synthesizing substituted benzene molecules using a carbene-catalyzed formal [3+3] reaction, which could be widely used in large-scale biomedical and functional material preparation (Zhu et al., 2014).

  • Rotational Dynamics in Solids : A study by Domínguez et al. (2002) demonstrated that phylene rotor and clathrated benzene molecules exhibit the fastest known rotational dynamics in solids, providing insights for designing and analyzing crystalline solids with correlated molecular motions (Domínguez et al., 2002).

Safety And Hazards

“(3-Bromopropyl)benzene” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Safety measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, keeping in a dry, cool, and well-ventilated place, and keeping the container tightly closed .

properties

IUPAC Name

3-bromopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XMZQWZJMTBCUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11Br
Source PubChem
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DSSTOX Substance ID

DTXSID1060924
Record name (3-Bromopropyl)benzene
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Molecular Weight

199.09 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Bromo-3-phenylpropane
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Vapor Pressure

0.06 [mmHg]
Record name 1-Bromo-3-phenylpropane
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Product Name

(3-Bromopropyl)benzene

CAS RN

637-59-2
Record name 1-Bromo-3-phenylpropane
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Record name (3-Bromopropyl)benzene
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Record name Benzene, (3-bromopropyl)-
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Record name (3-BROMOPROPYL)BENZENE
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Synthesis routes and methods

Procedure details

To 3.2 g of 3-phenyl-1-propanol, were added 1.2 g of concentrated sulfuric acid and 6.08 g of 47% aqueous solution of hydrobromic acid, and the resultant solution was heated for 5 hours at 140-150° C. Then, the solution was poured into ice-water and extracted with ethyl acetate. The organic layer resulted was dried with anhydrous magnesium sulfate, and the solvent used was distillated under reduced pressure, thereby affording 4.3 g of 3-phenyl-1-bromopropane.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
275
Citations
S Muthu - teav.ankara.edu.tr
Objective: The purpose of this work was to synthesize 3-and 4-substituted-5-((3-phenylpropyl) thio) 4H-1, 2, 4-triazoles by the Milestone Flexi Wave microwave synthesis system and …
Number of citations: 3 teav.ankara.edu.tr
A SAFONOV, A NEVMYVAKA… - Journal of Faculty of …, 2021 - dergipark.org.tr
Objective: The purpose of this work was to synthesize 3- and 4-substituted-5-((3-phenylpropyl)thio) 4H-1,2,4-triazoles by the Milestone Flexi Wave microwave synthesis system and …
Number of citations: 4 dergipark.org.tr
YG KNYSH - J. Fac. Pharm. Ankara/Ankara Ecz. Fak. Derg, 2021 - dspace.ankara.edu.tr
Objective: The purpose of this work was to synthesize 3-and 4-substituted-5-((3-phenylpropyl) thio) 4H-1, 2, 4-triazoles by the Milestone Flexi Wave microwave synthesis system and …
Number of citations: 5 dspace.ankara.edu.tr
F Wang, Y Chen, L Ackermann… - Organic Chemistry …, 2022 - pubs.rsc.org
Tellurium is a unique element, and the properties of tellurium-containing compounds are quite different from those of their sulfur and selenium homologues. In recent years, major …
Number of citations: 3 pubs.rsc.org
W Chen, SA Elfeky, Y Nonne, L Male, K Ahmed… - researchgate.net
Phenylpropyl) pyridine (0.5 mL, 2.6 mmol), was dissolved in acetone (10 mL), to which an excess of (3-bromopropyl) benzene (8 mmol). To insure complete reaction the mixture was …
Number of citations: 0 www.researchgate.net
O Adekunle, F Herbst, K Hackethal… - Journal of Polymer …, 2011 - Wiley Online Library
… The nonsymmetric PIBs were synthesized via living cationic polymerization using methyl-styrene epoxide as initiator, followed by quenching reaction with 3-bromopropyl-benzene. …
Number of citations: 24 onlinelibrary.wiley.com
D Sun, Y Gong, Y Chen, H Gong - 2023 - chemrxiv.org
The chemistry herein stresses the use of economic and environmentally friendly (bispinacolato)diboron, as the non-metallic reductant that enables the reductive cross-coupling of alkyl …
Number of citations: 0 chemrxiv.org
F Wang, Y Chen, W Rao, L Ackermann… - Nature …, 2022 - nature.com
Disulfides are widely found in natural products and find a wide range of applications in life sciences, materials chemistry and other fields. The preparation of disulfides mainly rely on …
Number of citations: 20 www.nature.com
JE Saunders, JJ Lucier, JN Willis Jr - Spectrochimica Acta Part A: Molecular …, 1968 - Elsevier
The infrared and Raman spectra of C 6 H 5 —(CH 2 ) n —X, where X is H, Cl, Br, I when when n = 2 and X is H, Cl, Br when n = 3, have been studied in the liquid state from 800-50 cm −…
Number of citations: 22 www.sciencedirect.com
HDH Stöver, PZ Lü, JMJ Fréchet - Polymer bulletin, 1991 - Springer
Two novel reactive polymers useful as protecting groups for hydroxyls have been prepared by copolymerization of a silicon containing monomer, 4-[3′-(dimethyl phenyl silyl)-propyl]-…
Number of citations: 10 link.springer.com

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